molecular formula C20H26N2O4 B3008831 Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 846587-08-4

Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B3008831
CAS No.: 846587-08-4
M. Wt: 358.438
InChI Key: FSHHWNOCLSEADB-UHFFFAOYSA-N
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Description

Ethyl 4-[(5,7,8-Trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic hybrid compound incorporating a coumarin (2-oxochromene) core structurally fused with a piperazine-carboxylate moiety, designed for advanced pharmaceutical and biochemical research. The 2-oxochromen-4-yl (coumarin) scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities, with various substituted coumarin derivatives being extensively evaluated as therapeutic agents for multiple disease pathways . The specific 5,7,8-trimethyl substitution pattern on the coumarin ring system may enhance lipophilicity and influence electronic properties, potentially leading to unique binding characteristics and bioactivity profiles distinct from other hydroxy-substituted analogs such as the 7,8-dihydroxy variant . The piperazine ring, a common feature in many bioactive molecules, is functionalized with an ethyl carboxylate group, a motif also found in foundational building blocks like Ethyl piperazine-1-carboxylate . This piperazine-carboxylate moiety significantly improves aqueous solubility and can serve as a critical pharmacophore for interaction with biological targets. Piperazine-containing compounds have demonstrated remarkable potency in biomedical research, exhibiting strong cytotoxic effects in certain models. For instance, related piperazine derivatives have been shown to induce apoptosis in human liver cancer cell lines (e.g., SNU-475 and SNU-423) by concurrently activating both the intrinsic (mitochondrial) and extrinsic apoptosis pathways, characterized by a significant drop in mitochondrial membrane potential, cytochrome c release, and activation of caspase enzymes 3/7, 8, and 9 . The structural architecture of this compound suggests potential research applications as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for screening against various biological targets, including oncology, enzymology, and anti-infective research. The synergy between the trimethylcoumarin unit and the piperazine carboxylate function makes it a valuable chemical tool for probing structure-activity relationships. Researchers can utilize this compound to develop novel therapeutic agents or as a probe to study cellular mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-25-20(24)22-8-6-21(7-9-22)12-16-11-17(23)26-19-15(4)13(2)10-14(3)18(16)19/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHHWNOCLSEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 5,7,8-trimethyl-2-oxochromen-4-ylmethyl chloride with piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below compares key structural features and substituents of analogous piperazine-carboxylate derivatives:

Compound Name Substituent on Piperazine Key Functional Groups Biological Activity (if reported) Reference
Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate (Target Compound) 5,7,8-Trimethyl-2-oxochromen-4-ylmethyl Chromenone, ester Not explicitly reported
Ethyl 4-[(3-adamantan-1-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate Adamantane-linked 1,2,4-triazole-thione Adamantane, triazole, thione Hypoglycemic activity
Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate (Compound XVIII) Xanthone-propyl Xanthone, hydroxyl, ether 94% inhibition of M. tuberculosis
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate 2,6-Difluorophenyl carbonyl Fluorinated aryl, ketone No activity reported
Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate Quinazoline-sulfanyl-bromophenyl Quinazoline, thione, bromine 8.96% inhibition (unspecified assay)

Physicochemical Properties and Stability

  • Chromenone Derivatives: The target compound’s 5,7,8-trimethylchromenone substituent likely enhances stability against oxidative degradation compared to hydroxylated coumarins. Methyl groups may also reduce polarity, improving blood-brain barrier penetration.
  • Sulfonyl and Thione Groups : Compounds with sulfonyl (e.g., ) or thione (e.g., ) groups exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability.

Biological Activity

Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound belonging to the class of chromen derivatives. This article delves into its biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by relevant studies and findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 5,7,8-trimethyl-2-oxochromen-4-ylmethyl chloride with piperazine-1-carboxylate in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography to yield a high-purity product.

1. Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer activities of this compound. For instance:

  • Mechanism of Action : Research indicates that this compound may exert its anti-cancer effects by inducing apoptosis in cancer cells. A study demonstrated that it activates the caspase pathway, leading to programmed cell death in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • In Vitro Studies : In vitro assays revealed that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited cell proliferation in MCF-7 cells. The effects were dose-dependent and were shown to be reversible upon co-treatment with an estrogen receptor antagonist .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition : In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The underlying mechanism appears to involve the inhibition of NF-kB signaling pathways .

3. Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention:

  • Oxidative Stress Reduction : It has been shown to mitigate oxidative stress in neuronal cell models. By reducing reactive oxygen species (ROS) levels, it protects against neuronal damage associated with neurodegenerative diseases like Alzheimer's .

Data Table of Biological Activities

Biological ActivityModel/SystemConcentration RangeObserved EffectReference
Anti-CancerMCF-7 Cells10 - 50 µMInduced apoptosis via caspase activation
Anti-inflammatoryLPS-stimulated MacrophagesVariableReduced TNF-alpha and IL-6 production
NeuroprotectiveNeuronal Cell ModelsVariableDecreased oxidative stress

Case Study 1: Anti-Cancer Activity

In a controlled study involving various derivatives of chromen compounds, this compound was found to be one of the most potent inhibitors of cancer cell growth. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates. Results indicated a significant reduction in cell viability at concentrations above 20 µM.

Case Study 2: Neuroprotection in Animal Models

Another investigation utilized animal models to assess the neuroprotective effects of this compound against induced oxidative stress. Behavioral tests alongside biochemical assays showed that treatment with Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine resulted in improved cognitive function and reduced markers of oxidative damage compared to control groups.

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